![molecular formula C17H25N3O2 B5726710 N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5726710.png)
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea, also known as CHIR-99021, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CHIR-99021 is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, and cell proliferation.
Mecanismo De Acción
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea selectively inhibits GSK-3 by binding to the ATP-binding site of the enzyme. GSK-3 is involved in various cellular processes, including the regulation of glycogen metabolism, gene expression, and cell proliferation. By inhibiting GSK-3, N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea modulates these processes and affects various downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in stem cell differentiation and cancer biology.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea has been shown to have various biochemical and physiological effects in different cell types. In stem cells, N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea maintains the pluripotency of embryonic stem cells and induces the differentiation of induced pluripotent stem cells into specific cell types. In cancer cells, N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea inhibits the growth and metastasis of various cancer cell lines by modulating various signaling pathways, including the Wnt/β-catenin pathway. In neurobiology, N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea has been shown to promote neuronal differentiation and protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea has several advantages for laboratory experiments, including its high selectivity for GSK-3, its ability to penetrate cell membranes, and its stability in various solvents. However, N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea also has some limitations, including its potential toxicity at high concentrations and its limited solubility in water.
Direcciones Futuras
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea has significant potential for therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes. Future research could focus on developing more potent and selective GSK-3 inhibitors based on the structure of N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea. Additionally, research could investigate the potential of N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea as a therapeutic agent in combination with other drugs or therapies. Finally, more studies are needed to understand the long-term effects and potential side effects of N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea in vivo.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea involves the reaction of 4-(4-morpholinyl)aniline with cyclohexyl isocyanate in the presence of a suitable solvent. The reaction yields N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea as a white solid, which can be purified using various methods, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea has been extensively studied in various scientific fields, including stem cell research, cancer biology, and neurobiology. In stem cell research, N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea is used to maintain the pluripotency of embryonic stem cells and induce the differentiation of induced pluripotent stem cells into specific cell types. In cancer biology, N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast cancer, colon cancer, and pancreatic cancer. In neurobiology, N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea has been used to study the role of GSK-3 in neuronal development and function.
Propiedades
IUPAC Name |
1-cyclohexyl-3-(4-morpholin-4-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c21-17(18-14-4-2-1-3-5-14)19-15-6-8-16(9-7-15)20-10-12-22-13-11-20/h6-9,14H,1-5,10-13H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISSXLQEDZASFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6944636 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

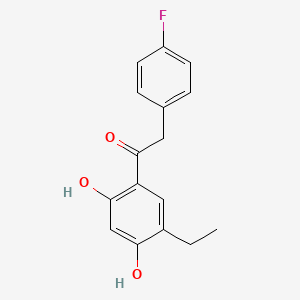
![1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5726635.png)
![4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide](/img/structure/B5726636.png)
![2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5726651.png)
![methyl 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5726654.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide](/img/structure/B5726656.png)
![4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5726664.png)
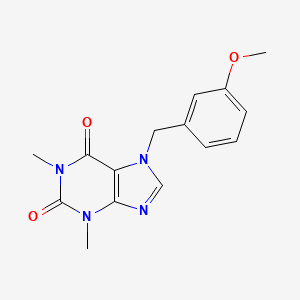
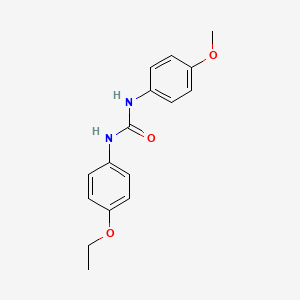
![N-[4-(dimethylamino)phenyl]-N'-6-quinoxalinylthiourea](/img/structure/B5726677.png)
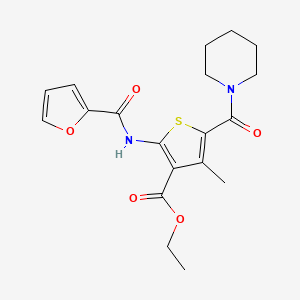
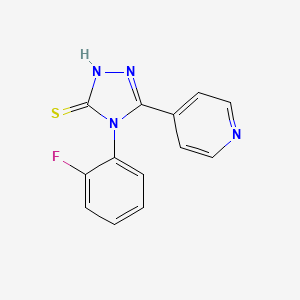
![methyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B5726702.png)
![N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5726703.png)